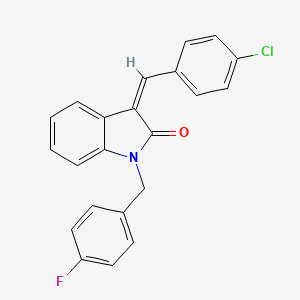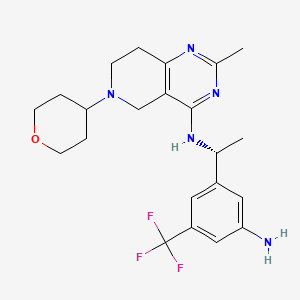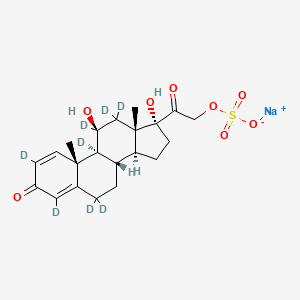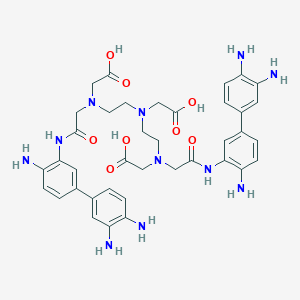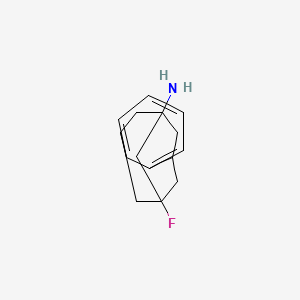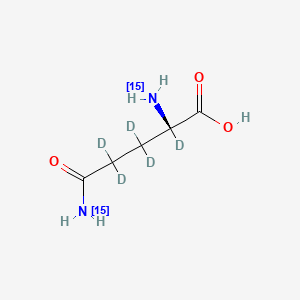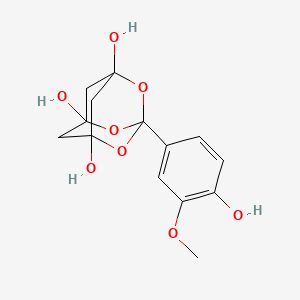
Aldose reductase-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aldose reductase-IN-2 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This enzyme is involved in the reduction of glucose to sorbitol, a process that becomes particularly significant under hyperglycemic conditions, such as those found in diabetes mellitus. By inhibiting aldose reductase, this compound helps to prevent the accumulation of sorbitol and the subsequent osmotic and oxidative stress that can lead to various diabetic complications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aldose reductase-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. For example, one common method involves the use of benzothiadiazine-based intermediates, which are synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to enhance efficiency and yield .
化学反应分析
Types of Reactions
Aldose reductase-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
科学研究应用
Aldose reductase-IN-2 has a wide range of scientific research applications, including:
作用机制
Aldose reductase-IN-2 exerts its effects by binding to the active site of aldose reductase, thereby inhibiting its enzymatic activity. This prevents the reduction of glucose to sorbitol and the subsequent accumulation of sorbitol in tissues. The inhibition of aldose reductase also helps to maintain the balance of NADPH and NADP+, which is crucial for cellular redox homeostasis. The molecular targets and pathways involved in this mechanism include the polyol pathway and the associated metabolic and signaling pathways .
相似化合物的比较
Aldose reductase-IN-2 is unique among aldose reductase inhibitors due to its high potency and selectivity. Similar compounds include:
Epalrestat: Another aldose reductase inhibitor used clinically for the treatment of diabetic neuropathy.
Compared to these compounds, this compound offers improved efficacy and a better safety profile, making it a promising candidate for further development and clinical application .
属性
分子式 |
C25H28N4O5 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
(E)-N-[3-[[(2R)-2-acetamido-3-phenylmethoxypropanoyl]amino]propyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H28N4O5/c1-18(30)29-23(17-34-16-20-6-3-2-4-7-20)25(33)28-13-5-12-27-24(32)21(15-26)14-19-8-10-22(31)11-9-19/h2-4,6-11,14,23,31H,5,12-13,16-17H2,1H3,(H,27,32)(H,28,33)(H,29,30)/b21-14+/t23-/m1/s1 |
InChI 键 |
VUURKVKDPLWDOX-XOYGFPHKSA-N |
手性 SMILES |
CC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)NCCCNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |
规范 SMILES |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)NCCCNC(=O)C(=CC2=CC=C(C=C2)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
